N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide involves the inhibition of protein kinases. These enzymes play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Another pyrimidine derivative with anticancer properties.
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: Known for its high selectivity in inhibiting specific protein kinases.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide stands out due to its unique cyclohexanecarboxamide moiety, which enhances its binding affinity and selectivity towards certain protein kinases. This structural feature contributes to its potential as a more effective anticancer agent compared to other pyrimidine derivatives .
Properties
CAS No. |
820961-75-9 |
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Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C23H23N3O/c27-22(19-14-8-3-9-15-19)26-23-24-20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,24,25,26,27) |
InChI Key |
GGZRKRPYGJABPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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